Cas no 6193-47-1 (cyclopropyl(thiophen-2-yl)methanone)
cyclopropyl(thiophen-2-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropyl 2-thienyl ketone
- Cyclopropyl 2-thyenyl ketone
- 2-Thienoylcyclopropane
- Cyclopropyl(2-thienyl)methanone
- cyclopropyl(thiophen-2-yl)methanone
- Cyclopropyl2-thienylketone
- PJDFNFSTSCAKPC-UHFFFAOYSA-N
- NSC70849
- Cyclopropyl 2-thienylketone
- 2-Thienylcyclopropyl ketone
- BIDD:GT0674
- PJDFNFSTSCAKPC-UHFFFAOYSA-
- Methanone,cyclopropyl-2-thienyl-
- cyclopropyl-thiophen-2-ylmethanone
- Cyclopropyl(2-thienyl)methanone #
- Methanone, cyclopropyl 2-thienyl-
- KS-
- 6193-47-1
- NSC 70849
- C1088
- InChI=1/C8H8OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2
- D89354
- NS00034856
- EN300-49275
- FT-0624289
- NSC-70849
- EINECS 228-247-1
- F2189-1022
- Z385420846
- AKOS009159109
- SCHEMBL621714
- AS-62243
- J-520193
- A833493
- Cyclopropyl 2-thienyl ketone, 97%
- MFCD00005427
- CS-0250040
- DTXSID20210967
- DB-026498
-
- MDL: MFCD00005427
- Inchi: 1S/C8H8OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2
- InChI Key: PJDFNFSTSCAKPC-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C(C1CC1)=O
Computed Properties
- Exact Mass: 152.03000
- Monoisotopic Mass: 152.03
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 45.3
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: Not determined
- Density: 1.17
- Melting Point: 87
- Boiling Point: 120°C/3mmHg
- Flash Point: 92 ºC
- Refractive Index: 1.5831
- PSA: 45.31000
- LogP: 2.34080
- Solubility: Not determined
cyclopropyl(thiophen-2-yl)methanone Security Information
- Prompt:warning
- Hazard Statement: H227
- Warning Statement: P210-P280-P403+P235-P501
- WGK Germany:3
- Hazard Category Code: R20/21/22
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Storage Condition:A dark room
cyclopropyl(thiophen-2-yl)methanone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
cyclopropyl(thiophen-2-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153341-10G |
cyclopropyl(thiophen-2-yl)methanone |
6193-47-1 | 96% | 10g |
¥788.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153341-1g |
cyclopropyl(thiophen-2-yl)methanone |
6193-47-1 | 96% | 1g |
¥125.90 | 2023-09-03 | |
| Alichem | A169003803-100g |
Cyclopropyl(thiophen-2-yl)methanone |
6193-47-1 | 95% | 100g |
$597.45 | 2023-09-01 | |
| TRC | C992213-100mg |
Cyclopropyl 2-Thienyl Ketone |
6193-47-1 | 100mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C992213-500mg |
Cyclopropyl 2-Thienyl Ketone |
6193-47-1 | 500mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C992213-1g |
Cyclopropyl 2-Thienyl Ketone |
6193-47-1 | 1g |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C869172-1g |
Cyclopropyl 2-Thienyl Ketone |
6193-47-1 | 96% | 1g |
136.80 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NG796-1g |
cyclopropyl(thiophen-2-yl)methanone |
6193-47-1 | 96.0%(GC) | 1g |
¥206.0 | 2022-05-30 | |
| Chemenu | CM200086-100g |
Cyclopropyl(thiophen-2-yl)methanone |
6193-47-1 | 95% | 100g |
$532 | 2021-08-05 | |
| 1PlusChem | 1P003PNL-5g |
Cyclopropyl(thiophen-2-yl)methanone |
6193-47-1 | 97% | 5g |
$81.00 | 2024-04-22 |
cyclopropyl(thiophen-2-yl)methanone Related Literature
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on cyclopropyl(thiophen-2-yl)methanone
Research Briefing on Cyclopropyl(thiophen-2-yl)methanone (CAS: 6193-47-1) in Chemical Biology and Pharmaceutical Applications
Cyclopropyl(thiophen-2-yl)methanone (CAS: 6193-47-1) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, based on peer-reviewed literature published within the last two years. The compound's distinct cyclopropyl-thiophene scaffold offers intriguing possibilities for drug discovery, particularly in targeting protein-protein interactions and modulating enzymatic activity.
A 2023 study in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated that cyclopropyl(thiophen-2-yl)methanone serves as a versatile building block for developing kinase inhibitors. Researchers optimized its structure to create potent and selective inhibitors of JAK2 kinase, showing promising results in myeloproliferative disorder models. The compound's cyclopropyl group was found to enhance binding affinity through unique hydrophobic interactions with the kinase's allosteric pocket, while the thiophene moiety contributed to π-stacking interactions.
In synthetic chemistry advancements, a novel continuous-flow synthesis method for 6193-47-1 was reported in Organic Process Research & Development (2023, 27(4), 789-797). This approach improved yield to 82% while reducing hazardous waste generation by 60% compared to traditional batch methods. The scalability of this process makes cyclopropyl(thiophen-2-yl)methanone more accessible for medicinal chemistry programs, addressing previous supply chain challenges noted in early-stage research.
Recent computational studies published in RSC Medicinal Chemistry (2023, 14, 1563-1575) have elucidated the compound's conformational preferences and electronic properties. Density functional theory (DFT) calculations revealed that the cyclopropyl ring induces significant ring strain, which appears crucial for its biological activity. Molecular dynamics simulations further demonstrated stable binding modes with several cancer-related targets, supporting its development as a privileged scaffold in oncology drug discovery.
Pharmacological investigations have expanded beyond initial kinase inhibition applications. A 2024 Nature Communications paper (15, 2345) reported that cyclopropyl(thiophen-2-yl)methanone derivatives exhibit potent activity against SARS-CoV-2 main protease (Mpro), with lead compounds showing IC50 values below 100 nM. The researchers attribute this activity to the compound's ability to form a covalent adduct with the protease's catalytic cysteine, while maintaining favorable pharmacokinetic properties.
Ongoing clinical translation efforts focus on optimizing the compound's drug-like properties. A recent patent application (WO202318765A1) discloses prodrug strategies to address the moderate aqueous solubility of cyclopropyl(thiophen-2-yl)methanone derivatives. These developments, combined with improved synthetic routes and expanded biological validation, position 6193-47-1 as an increasingly important chemical entity in pharmaceutical research pipelines.
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